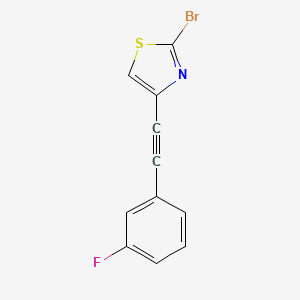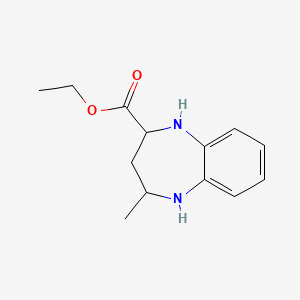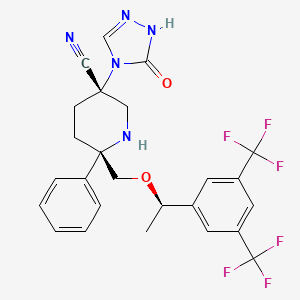
NK-1 Antagonist 1
描述
SCH-900978 是一种选择性神经激肽-1 (NK-1) 受体拮抗剂。它最初由默克雪兰诺公司开发 用于治疗多种疾病,包括化疗引起的恶心和呕吐、咳嗽、抑郁症和膀胱过度活动症 。
准备方法
SCH-900978 的合成涉及多个步骤,从制备核心哌啶结构开始。合成路线通常包括以下步骤:
哌啶环的形成: 哌啶环通过一系列环化反应合成。
官能团的引入: 通过亲核取代和其他反应引入各种官能团,例如三氟甲基苯基和三唑基。
SCH-900978 的工业生产方法将涉及扩大这些合成路线,优化反应条件,并通过结晶和色谱等技术确保高纯度和高产率。
化学反应分析
SCH-900978 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰分子上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种亲核试剂和亲电试剂。这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
SCH-900978 因其潜在的治疗应用而被广泛研究。其主要研究应用包括:
化疗引起的恶心和呕吐: SCH-900978 在减少接受化疗患者的恶心和呕吐方面显示出希望。
咳嗽: 该化合物已被研究用于其缓解慢性咳嗽的潜力。
抑郁症: 研究探索了其在治疗重度抑郁症中的应用。
膀胱过度活动症: SCH-900978 已被研究用于其控制膀胱过度活动症症状的能力。
作用机制
SCH-900978 通过作为神经肽受体的拮抗剂发挥作用,特别是神经激肽-1 (NK-1) 受体 。 通过阻断 NK-1 受体,该化合物抑制了物质 P 的结合,物质 P 是一种参与各种生理过程的神经肽,包括疼痛感知、炎症和情绪调节 。这种拮抗作用导致在恶心、咳嗽和抑郁症等疾病中观察到的治疗效果。
相似化合物的比较
SCH-900978 在其对 NK-1 受体的特异性拮抗作用方面是独一无二的。类似的化合物包括其他 NK-1 受体拮抗剂,例如:
阿普立普坦: 用于预防化疗引起的恶心和呕吐。
磷酸阿普立普坦: 阿普立普坦的前药,具有类似的应用。
罗拉匹坦: 另一种用于类似适应症的 NK-1 受体拮抗剂.
与这些化合物相比,SCH-900978 可能在效力、选择性和药代动力学特性方面具有独特优势,尽管需要进一步研究才能完全阐明其独特特征。
属性
IUPAC Name |
(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZWFJDLNLZWDP-ZGNKEGEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873947-10-5 | |
| Record name | SCH-900978 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH-900978 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)

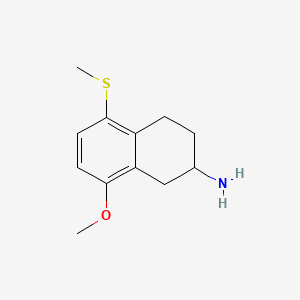

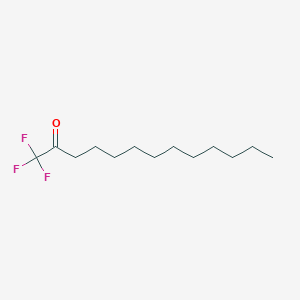
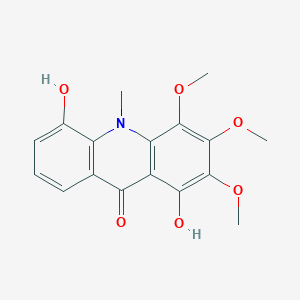
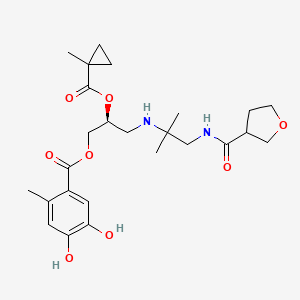

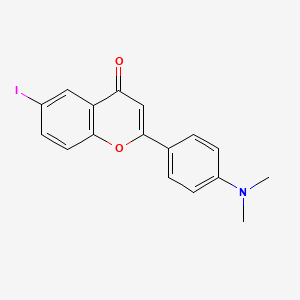
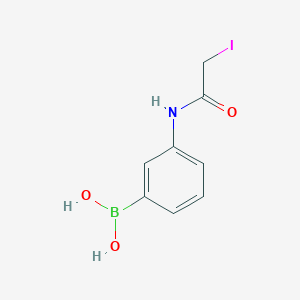
![N-Phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B3064139.png)
